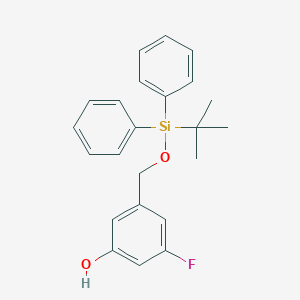
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenol ring with a fluorine atom at the 5-position. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol typically involves the protection of the hydroxyl group of 5-fluorophenol using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane . The reaction conditions are mild, and the product is usually purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products depend on the type of reaction. For example, oxidation would yield quinones, while substitution reactions would yield various substituted phenols.
Aplicaciones Científicas De Investigación
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the fluorine atom can engage in halogen bonding. The TBDPS group provides steric protection, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) protected phenols
- Trimethylsilyl (TMS) protected phenols
- Triisopropylsilyl (TIPS) protected phenols
Uniqueness
3-(((tert-Butyldiphenylsilyl)oxy)methyl)-5-fluorophenol is unique due to the combination of the TBDPS protecting group and the fluorine atom. The TBDPS group offers increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl protecting groups . The presence of the fluorine atom adds unique reactivity and potential biological activity.
Propiedades
IUPAC Name |
3-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FO2Si/c1-23(2,3)27(21-10-6-4-7-11-21,22-12-8-5-9-13-22)26-17-18-14-19(24)16-20(25)15-18/h4-16,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEYZXQGXNBBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














